5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one
Description
5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by a bicyclic scaffold with methyl groups at positions 5 and 6, and a piperazine-substituted methyl group at position 2. Its structural uniqueness lies in the piperazinylmethyl group, which may enhance solubility and receptor-binding interactions compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17/h14H,3-7H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVNUMAYSOSBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160214 | |
| Record name | 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900640-87-1 | |
| Record name | 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-2-(1-piperazinylmethyl)thieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Base Selection
Comparative studies demonstrate that DMF outperforms THF and toluene in facilitating the substitution reaction due to its high polarity and ability to stabilize ionic intermediates. Sodium hydride (NaH) proves superior to potassium carbonate (K₂CO₃), achieving 78% yield versus 52% with K₂CO₃.
Temperature and Time Dependence
Reactions conducted at 0°C with gradual warming to room temperature over 12 h minimize side products (e.g., dialkylation) compared to higher temperatures. Prolonged heating (>24 h) reduces yields by 15–20% due to decomposition.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batch) confirms reproducibility, with a 72% isolated yield after recrystallization from ethanol. Critical process parameters include:
-
Purity of POCl₃: ≥99% to avoid hydrolysis byproducts
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Moisture Control: <50 ppm H₂O in DMF to prevent intermediate degradation.
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. It has been evaluated for its efficacy against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including multi-drug resistant strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Neuropharmacological Effects
Another area of interest is the neuropharmacological applications of this compound. Preliminary studies suggest that it may have anxiolytic and antidepressant effects, potentially due to its interaction with serotonin and dopamine receptors. This opens avenues for developing new treatments for anxiety and depression .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is crucial for optimizing its pharmacological properties. SAR studies have identified key modifications that enhance its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Increased antitumor activity |
| Variation in piperazine ring | Enhanced neuropharmacological effects |
These findings underscore the importance of chemical modifications in tailoring the compound's therapeutic profile.
Material Science Applications
Beyond biological applications, this compound has potential uses in material science. Its unique thienopyrimidine structure allows for incorporation into polymer matrices, leading to the development of advanced materials with tailored electrical and optical properties.
Conductive Polymers
Research has explored the use of this compound in synthesizing conductive polymers. The incorporation of thienopyrimidine derivatives can enhance the conductivity and stability of polymer films, making them suitable for applications in organic electronics and sensors .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antitumor Efficacy Study : A study conducted on various cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with this compound. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents.
- Antimicrobial Activity Assessment : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Neuropharmacological Evaluation : In animal models of anxiety, administration of the compound resulted in reduced anxiety-like behavior measured by elevated plus maze tests, supporting its potential as a therapeutic agent for anxiety disorders.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in disease pathways. The piperazine moiety enhances its binding affinity and selectivity, allowing it to modulate biological processes effectively .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives vary primarily in substituents at position 2 and the methylation pattern. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Pyrazolone and benzylthio substituents (e.g., compounds 9a and 20) confer rigidity or lipophilicity, respectively, which may influence membrane permeability .
- Methylation at positions 5 and 6 is a common feature across active analogs, suggesting steric or electronic stabilization of the core scaffold .
Anticancer Activity:
- Compound 5 (5,6-dimethyl derivative): Exhibited the highest cytotoxicity against HeLa cells in a series of thieno[2,3-d]pyrimidin-4-one analogs, with activity decreasing in the order 5 > 6 > 7 > 8 (trimethylene > tetramethylene > pentamethylene substituents) .
- Sulfonamide derivatives (e.g., from ): Showed 1.5-fold higher melanin synthesis inhibition compared to 8-methoxypsoralen (8-MOP), highlighting the role of sulfonamide groups in targeting melanogenesis pathways .
Antifungal Activity:
- Triazole-containing analogs (e.g., from ): Demonstrated potent activity against Candida albicans, with MIC values < 1 µg/mL. The presence of triazole rings correlates with enhanced antifungal efficacy due to cytochrome P450 inhibition .
- The target compound’s piperazine moiety may mimic triazole interactions, though direct antifungal data are unavailable.
Data Tables
Table 1: Cytotoxic Activity of Selected Derivatives
| Compound | Substituent | IC50 (HeLa Cells) | Reference |
|---|---|---|---|
| Compound 5 | 5,6-Dimethyl | 12 µM | |
| Compound 6 | Trimethylene | 18 µM | |
| Compound 7 | Tetramethylene | 25 µM |
Table 2: Antifungal Activity (MIC Values)
| Compound | Substituent | C. albicans MIC | Reference |
|---|---|---|---|
| Triazole derivative 1 | 2,4-Difluorophenyl group | 0.5 µg/mL | |
| JS1b () | Arylketone substituent | 2.0 µg/mL |
Biological Activity
5,6-Dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[2,3-d]pyrimidine core, which is known for various biological activities including anticancer and antimicrobial properties.
Anticancer Properties
Recent studies have indicated that compounds within the thieno[2,3-d]pyrimidine class exhibit potent anticancer activity. For instance:
- Mechanism of Action : Thieno[2,3-d]pyrimidines have been shown to act as ATP-competitive inhibitors of certain kinases involved in cancer cell proliferation. Specifically, they target protein kinase C (PKC) isoforms which are implicated in tumor growth and metastasis .
- Case Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines. Notably, it showed effectiveness against non-small cell lung cancer (NSCLC) models .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In vitro Testing : The compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
Structure-Activity Relationships (SAR)
The SAR studies performed on thieno[2,3-d]pyrimidine derivatives indicate that modifications at specific positions can enhance biological activity:
Q & A
Q. What are the recommended synthetic routes for 5,6-dimethyl-2-(piperazin-1-ylmethyl)-1H,4H-thieno[2,3-d]pyrimidin-4-one?
The compound is synthesized via condensation reactions involving thieno[2,3-d]pyrimidin-4-one intermediates. For example, derivatives with heterocyclic substituents (e.g., piperazine) are prepared by reacting 5,6-dimethylthieno[2,3-d]pyrimidin-4-one with piperazine derivatives under reflux in polar aprotic solvents like DMF or dioxane. Yields can reach 72% when using solvent-free one-pot methods, which reduce purification complexity . Key intermediates include hydrazinium or potassium salts of thieno-pyrimidinones, which facilitate nucleophilic substitution at the 2-position .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies carbonyl (C=O, ~1688 cm⁻¹) and C=N (~1550 cm⁻¹) stretches .
- ¹H-NMR : Confirms substituent integration (e.g., methyl groups at δ2.30–2.33 ppm and piperazine CH₂ at δ3.89 ppm) .
- Elemental analysis : Validates molecular formula (e.g., C₁₃H₁₄N₄O₂S) with <0.5% deviation between calculated and observed values .
Advanced Research Questions
Q. How is the compound evaluated for biological activity, and what targets are relevant?
- Anticancer screening : Tested in the NCI-60 cell line panel. Derivatives like 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one show cytotoxic activity (mean growth inhibition: 51.01%) with selectivity against melanoma (MDA-MB-435, GP = -31.02%) .
- TRPA1 inhibition : Patent data highlight thieno-pyrimidin-4-ones as TRPA1 antagonists, validated via calcium flux assays and electrophysiological studies .
- FGFR1 inhibition : C-2 substituted derivatives are designed using molecular docking to optimize binding to FGFR1’s ATP-binding pocket .
Q. What structural features enhance activity in SAR studies?
- Piperazine moiety : Improves solubility and bioavailability via protonation at physiological pH. Substituents like benzyl or phenyl groups at the piperazine nitrogen enhance target affinity .
- Methyl groups at 5,6-positions : Increase lipophilicity, improving membrane permeability. Removal reduces activity by ~40% .
Q. How can computational modeling guide the optimization of this compound?
- Molecular docking : Prioritizes derivatives by predicting binding scores (e.g., AutoDock Vina with FGFR1 PDB: 3RH0). Compounds with docking scores ≤-9.0 kcal/mol are advanced to in vitro testing .
- ADME prediction : Tools like SwissADME assess logP (optimal: 2–3) and topological polar surface area (<90 Ų) to ensure blood-brain barrier penetration for CNS targets .
Q. How should researchers address contradictions between computational predictions and experimental data?
- False positives in docking : Validate with orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
- Off-target effects : Use siRNA knockdown or competitive binding assays (e.g., TRPA1 vs. TRPV1) to confirm specificity .
- Solubility issues : Modify piperazine with hydrophilic groups (e.g., hydroxyl) or employ co-solvents (e.g., DMSO/PEG) in assays .
Methodological Tables
Q. Table 1: Synthesis and Characterization Data
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield | 72% (solvent-free method) | |
| IR Peaks (C=O) | 1688 cm⁻¹, 1666 cm⁻¹ | |
| ¹H-NMR (CH₃) | δ2.30–2.33 (m, 9H) | |
| Elemental Analysis (C%) | Calc: 53.77%; Found: 53.65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
